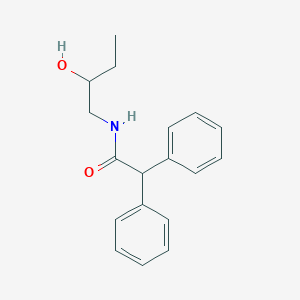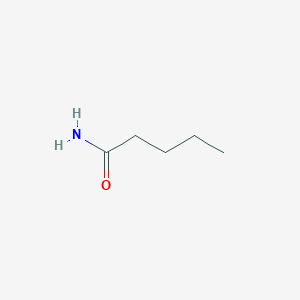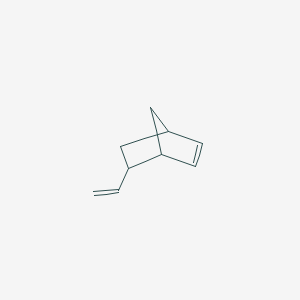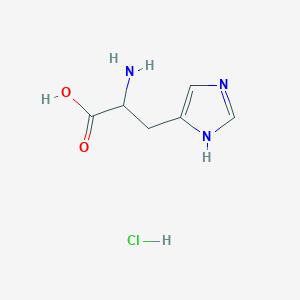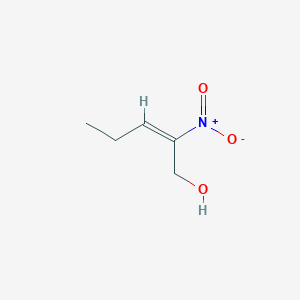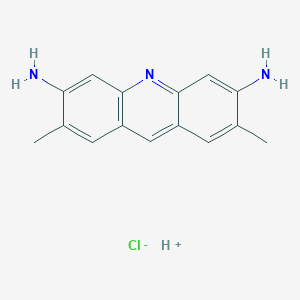
吖啶黄G
描述
NSC13973 是一种在国家癌症研究所的机制集中被发现的化合物,因其诱导癌细胞凋亡的能力而闻名。 它已被研究用于其在激活 p53 独立凋亡方面的潜力,使其成为癌症治疗的有希望的候选者,尤其是在具有 p53 突变的肿瘤中 .
科学研究应用
NSC13973 在科学研究中有多种应用,尤其是在以下领域:
化学: 它用于研究化学反应的机制以及各种试剂和条件的影响。
生物学: 它用于研究细胞过程,特别是凋亡,以及不同蛋白质和通路在细胞死亡中的作用。
医学: 由于它能够诱导癌细胞(包括具有 p53 突变的癌细胞)的凋亡,因此它正在被探索为潜在的抗癌剂。
工业: 它可能在开发新药和治疗剂方面有应用.
作用机制
NSC13973 通过诱导溶酶体膜通透性来发挥其作用,导致溶酶体蛋白酶(如组织蛋白酶 B 和组织蛋白酶 D)释放到细胞质中。这个过程通过线粒体通路触发凋亡,涉及激活 caspase-3 和其他凋亡蛋白。 该化合物诱导 p53 独立凋亡的能力使其在治疗具有 p53 突变的癌症方面特别有价值 .
生化分析
Biochemical Properties
Acridine Yellow G plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to intercalate with DNA, which can affect the structure and function of the genetic material . This interaction can influence the activity of enzymes such as topoisomerases, which are involved in DNA replication and repair Additionally, Acridine Yellow G can bind to proteins and other biomolecules, altering their conformation and activity
Cellular Effects
Acridine Yellow G has profound effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with DNA can lead to changes in gene expression, which in turn can alter cellular behavior . Acridine Yellow G has been shown to have cytotoxic effects on certain cancer cell lines, making it a potential candidate for anticancer therapies . Its impact on cellular metabolism can also be significant, as it can disrupt normal metabolic processes and lead to cell death.
Molecular Mechanism
The molecular mechanism of Acridine Yellow G involves its ability to intercalate with DNA and bind to various biomolecules. This intercalation can disrupt the normal structure of DNA, leading to changes in gene expression and inhibition of DNA replication and repair . Acridine Yellow G can also inhibit or activate enzymes by binding to their active sites or altering their conformation . These interactions can result in changes in cellular function and behavior, making Acridine Yellow G a valuable tool for studying molecular mechanisms in cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acridine Yellow G can change over time. The compound’s stability and degradation are important factors to consider when using it in experiments. Acridine Yellow G is relatively stable under normal laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to increased cytotoxicity and changes in cellular behavior . These temporal effects are crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of Acridine Yellow G can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and behavior. At higher doses, Acridine Yellow G can exhibit significant cytotoxicity and adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Toxic effects at high doses can include damage to tissues and organs, highlighting the importance of careful dosage control in experimental settings.
Metabolic Pathways
Acridine Yellow G is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound can affect metabolic flux and metabolite levels by altering the activity of key enzymes . For example, its interaction with topoisomerases can influence DNA replication and repair, which are critical processes in cellular metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s effects on cellular function and behavior.
Transport and Distribution
Within cells and tissues, Acridine Yellow G is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, Acridine Yellow G can accumulate in specific compartments, such as the nucleus, where it can exert its effects on DNA and other biomolecules . These transport and distribution mechanisms are important for understanding the compound’s localization and activity within cells.
Subcellular Localization
Acridine Yellow G exhibits specific subcellular localization, which can influence its activity and function. The compound is known to localize in the nucleus, where it can intercalate with DNA and affect gene expression . Targeting signals and post-translational modifications can direct Acridine Yellow G to specific compartments or organelles, enhancing its effectiveness in certain cellular processes
准备方法
在现有的文献中,对 NSC13973 的合成路线和反应条件没有进行广泛的记录。它通常通过标准的有机合成技术合成,该技术涉及多个步骤的化学反应、纯化和表征。工业生产方法可能涉及优化这些合成路线,以确保高产率和纯度。
化学反应分析
NSC13973 会经历几种类型的化学反应,包括:
氧化: 这种反应涉及化合物中电子丢失,通常由氧化剂促进。
还原: 这种反应涉及电子获得,通常使用还原剂。
取代: 这种反应涉及用另一种官能团取代一种官能团,通常在特定条件下进行。
这些反应中常用的试剂和条件包括氧化剂(如过氧化氢)、还原剂(如硼氢化钠)以及各种催化剂以促进取代反应。 从这些反应中形成的主要产物取决于所使用的特定试剂和条件 .
相似化合物的比较
NSC13973 可以与其他通过类似机制诱导凋亡的化合物进行比较。一些类似的化合物包括:
- NSC69187
- NSC93419
- NSC651079
- NSC24819
这些化合物也通过涉及溶酶体膜通透性和凋亡通路激活的机制诱导凋亡。 NSC13973 在其特定的分子靶点和通路方面是独一无二的,使其成为研究和治疗应用中一种独特而有价值的化合物 .
属性
IUPAC Name |
2,7-dimethylacridine-3,6-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3.ClH/c1-8-3-10-5-11-4-9(2)13(17)7-15(11)18-14(10)6-12(8)16;/h3-7H,16-17H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLGAKMTYHWWKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(C=C(C(=C3)C)N)N=C2C=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
92-26-2 (Parent) | |
| Record name | Acridine Yellow | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2059649 | |
| Record name | 2,7-Dimethylacridin-3,6-yldiamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135-49-9 | |
| Record name | Acridine Yellow | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acridine Yellow | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acridine Yellow G | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-Acridinediamine, 2,7-dimethyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,7-Dimethylacridin-3,6-yldiamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-dimethylacridin-3,6-yldiamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACRIDINE YELLOW | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0923J4F9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


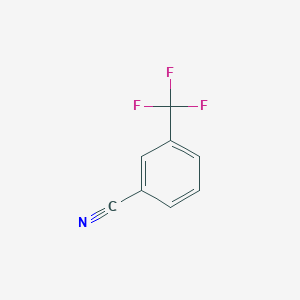

![7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole](/img/structure/B147660.png)
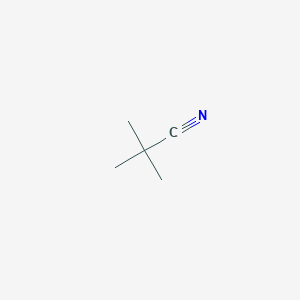
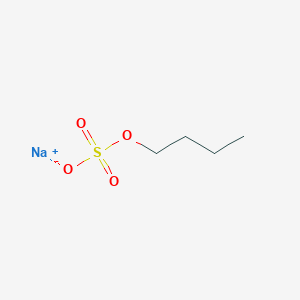
![N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B147663.png)
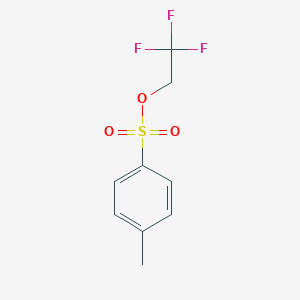
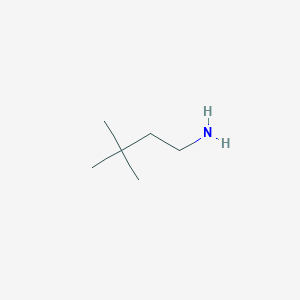
![4-[4-(4-Carbamimidoylanilino)butylamino]benzenecarboximidamide](/img/structure/B147667.png)
